

Role of Methyl 4-chloro-3-nitrobenzoate as a chemical intermediate

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Compound of Interest

Compound Name: **Methyl 4-chloro-3-nitrobenzoate**

Cat. No.: **B077201**

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Authored by: A Senior Application Scientist Abstract

Methyl 4-chloro-3-nitrobenzoate (CAS No. 14719-83-6) stands as a pivotal chemical intermediate, strategically employed in the multi-step synthesis of complex organic molecules. [1] Its value is derived from a unique molecular architecture, featuring three distinct and selectively reactive functional groups: a chloro substituent, a nitro group, and a methyl ester. This guide provides an in-depth exploration of its synthesis, chemical properties, and reactivity. We will dissect the causality behind its synthetic utility, focusing on its role in nucleophilic aromatic substitution and reduction reactions, which are fundamental transformations in the development of pharmaceuticals and other high-value chemical entities.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often hinge on the selection of key intermediates. **Methyl 4-chloro-3-nitrobenzoate** is a prime example of such a molecule. It is a substituted aromatic compound whose true potential is unlocked through the sequential and controlled manipulation of its functional groups.

The presence of an electron-withdrawing nitro group ortho to a halogen (chlorine) significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr).^{[2][3]} This inherent reactivity allows for the facile introduction of a wide array of nucleophiles, forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. Furthermore, the nitro group itself serves as a synthetic handle, readily reducible to an amino group, which opens up a vast new set of chemical transformations. Finally, the methyl ester provides a stable, yet modifiable, carboxylic acid surrogate. This trifecta of reactivity makes **Methyl 4-chloro-3-nitrobenzoate** a highly sought-after intermediate in the synthesis of agrochemicals, dyes, and particularly, pharmaceutical active ingredients (APIs).^{[1][4]}

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The properties of **Methyl 4-chloro-3-nitrobenzoate** are well-documented, providing a clear analytical fingerprint for researchers.

Physical and Chemical Properties

Property	Value	Source
CAS Number	14719-83-6	[1] [5]
Molecular Formula	C ₈ H ₆ ClNO ₄	[1] [5] [6]
Molecular Weight	215.59 g/mol	[1] [5]
Appearance	White to off-white powder/crystals	[1] [7]
Melting Point	78-84 °C	[1] [6]
Boiling Point	313.2 ± 22.0 °C (Predicted)	[6]
Solubility	Soluble in water	[6] [7]
IUPAC Name	methyl 4-chloro-3-nitrobenzoate	[5]

Spectroscopic Data

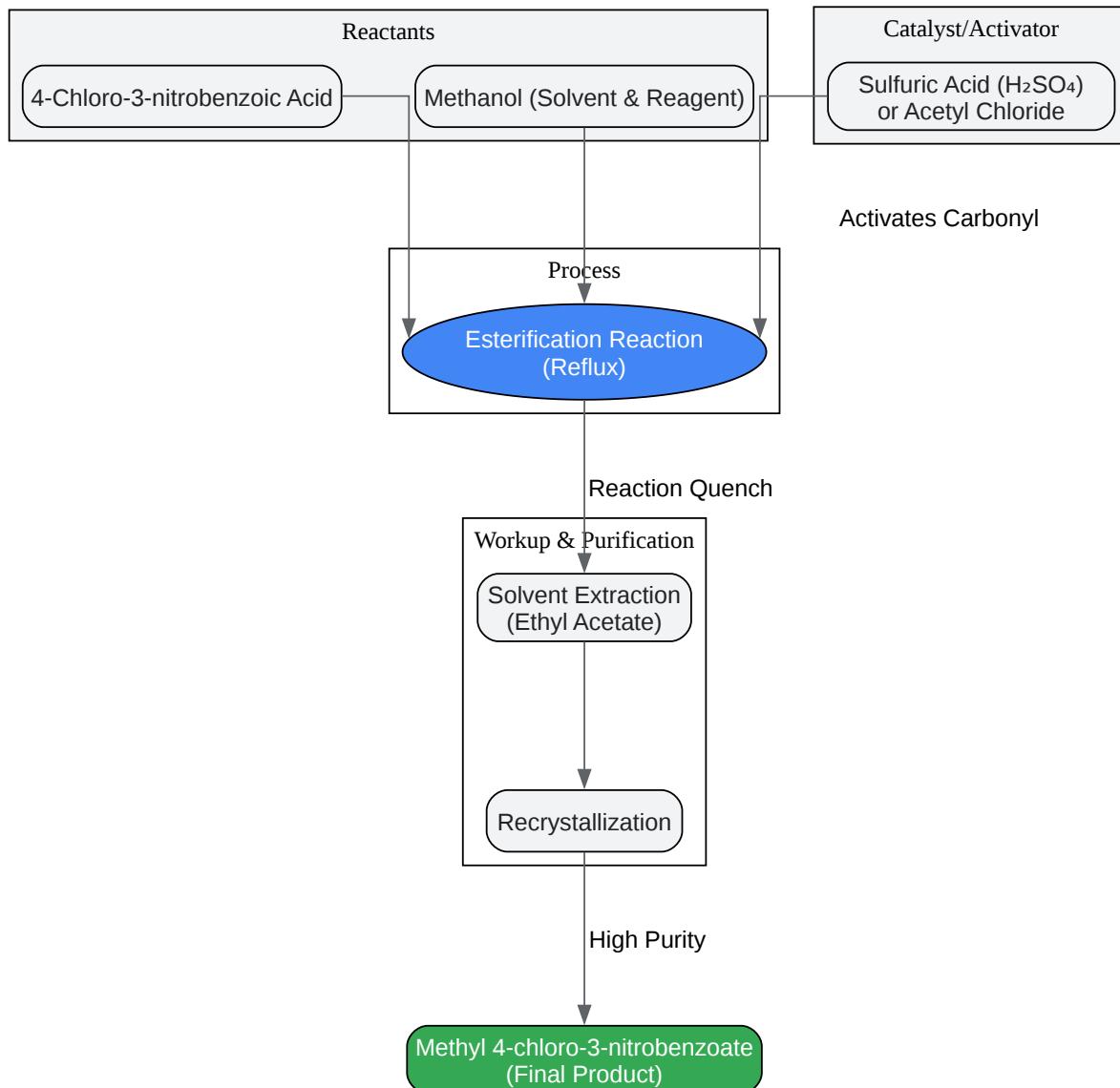
Spectroscopic analysis is crucial for confirming the identity and purity of the compound during synthesis.

- Infrared (IR) Spectroscopy: A prominent carbonyl (C=O) absorption peak is observed around 1716 cm^{-1} , characteristic of the ester functional group.^[7] Additional significant peaks correspond to the C-Cl, C-NO₂, and aromatic C-H bonds.
- ¹H NMR Spectroscopy (300 MHz, DMSO-d₆): The proton NMR spectrum provides a clear structural map.^[7]
 - δ 3.90 (s, 3H): The singlet corresponds to the three protons of the methyl ester (OCH₃).
 - δ 7.90 (d, 1H, $J = 8.1\text{ Hz}$): A doublet for the proton at position 5 (H₅).
 - δ 8.15 (dd, 1H, $J = 8.1\text{ Hz, } 1.5\text{ Hz}$): A doublet of doublets for the proton at position 6 (H₆).
 - δ 8.49 (d, 1H, $J = 1.5\text{ Hz}$): A doublet for the proton at position 2 (H₂).

Synthesis of Methyl 4-chloro-3-nitrobenzoate

The most direct and common synthesis of this intermediate is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid.^{[7][8]} The choice of this method is driven by the ready availability of the starting material and the high efficiency of the reaction.

Synthetic Workflow Diagram



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Caption: Fischer esterification workflow for synthesizing **Methyl 4-chloro-3-nitrobenzoate**.

Detailed Experimental Protocol: Esterification

This protocol is a self-validating system, where successful execution yields a high-purity product verifiable by the spectroscopic data mentioned previously.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-nitrobenzoic acid (e.g., 0.174 mol) in methanol (150 ml).^[8] The methanol serves as both the solvent and the esterifying agent.
- **Catalysis:** Cool the suspension to 0°C in an ice bath. Slowly add concentrated sulfuric acid (15 ml) with continuous stirring.^[8] The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. An alternative method involves using acetyl chloride, which reacts with methanol in situ to generate HCl, the catalytic species.^[7]
- **Reaction Execution:** Heat the mixture to reflux and maintain for approximately 17 hours.^[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.
- **Isolation:** Upon completion, cool the reaction mixture to room temperature. A precipitate of the product will form.^[8] Collect the solid by vacuum filtration.
- **Purification:** Wash the collected solid with cold methanol and then hexane to remove residual acid and other impurities.^[8] For higher purity, the crude product can be recrystallized from methanol to yield the final product as a white solid with a typical yield of around 85-92%.^[7]
^[8]

Chemical Reactivity: A Hub for Molecular Elaboration

The synthetic power of **Methyl 4-chloro-3-nitrobenzoate** lies in the differential reactivity of its functional groups. This allows for a planned, stepwise modification of the molecule.

Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this intermediate's utility is its high susceptibility to SNAr reactions. This is a direct consequence of its electronic structure.

- Causality: The nitro group (-NO_2) is a potent electron-withdrawing group. Through resonance and inductive effects, it withdraws electron density from the aromatic ring. This makes the ring electron-deficient and thus susceptible to attack by nucleophiles.[2][9] The chlorine atom at the C4 position serves as an excellent leaving group.
- Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile (e.g., an amine, alkoxide) attacks the carbon bearing the chlorine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, a crucial stabilizing interaction. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. This stabilization is only effective when the electron-withdrawing group is positioned ortho or para to the leaving group, which is the case here.[2]

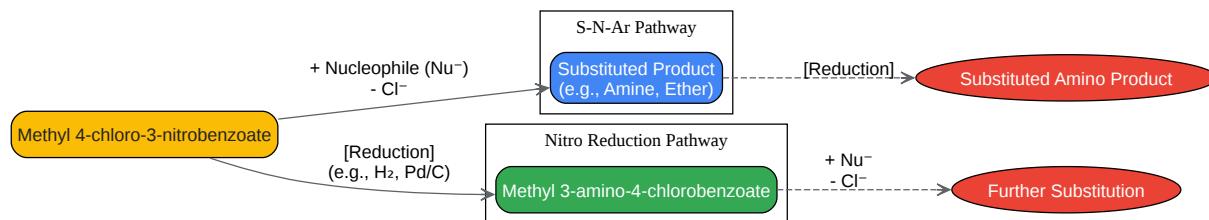
Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine (-NH_2), a transformation of immense synthetic value. This introduces a basic, nucleophilic center into the molecule, opening pathways for amide bond formation, diazotization, and other amine-centric chemistries. Common reducing agents include:

- Tin(II) chloride (SnCl_2) in hydrochloric acid.
- Catalytic hydrogenation (e.g., H_2 over Pd/C).[10]
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$).[10]

The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reduction conditions.

Key Reaction Pathways Diagram

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Caption: Major synthetic transformations of **Methyl 4-chloro-3-nitrobenzoate**.

Application in Pharmaceutical Synthesis: The Case of Alectinib

While direct use of **Methyl 4-chloro-3-nitrobenzoate** is prevalent, its precursor, 4-chloro-3-nitrobenzoic acid, serves as a critical starting material in the synthesis of complex pharmaceuticals. The chemistry is directly translatable. For instance, in the synthesis of intermediates for the anti-cancer drug Alectinib, a key step involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine.^{[11][12][13]}

This reaction is a classic example of the SNAr pathway discussed.

Protocol: Nucleophilic Aromatic Substitution with Methylamine

This protocol demonstrates the displacement of the chloro group, a key value proposition of this molecular scaffold.

- Reactants: In a suitable reaction vessel, combine 4-chloro-3-nitrobenzoic acid with a 25% aqueous solution of methylamine.^[14] Methylamine acts as the nucleophile.

- Reaction: Heat the mixture to reflux for 3-5 hours.[14] The nucleophilic nitrogen of methylamine attacks the carbon at position 4, displacing the chloride ion to form 4-(methylamino)-3-nitrobenzoic acid.
- Workup: After cooling, the pH of the mixture is adjusted to ~3 with acetic acid, causing the product to precipitate as a yellow solid.[14]
- Isolation: The solid is collected by vacuum filtration, washed with cold water, and dried. This step can achieve a very high yield, reportedly up to 99.4%. [14]
- Next Step: The resulting 4-(methylamino)-3-nitrobenzoic acid can then be esterified (similar to the protocol in Section 3.2) to yield Methyl 4-(methylamino)-3-nitrobenzoate, or it can be converted to an amide, as shown in some patented synthetic routes.[11] This intermediate is then carried forward through further steps, including the crucial reduction of the nitro group, to build the complex core of Alectinib.

Safety and Handling

As with any chemical reagent, proper handling of **Methyl 4-chloro-3-nitrobenzoate** is essential. It is classified as hazardous under the 2012 OSHA Hazard Communication Standard. [15]

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[5]
 - H315: Causes skin irritation.[5][15]
 - H319: Causes serious eye irritation.[5]
 - H335: May cause respiratory irritation.[5][15]
- Precautionary Measures:
 - Use only in a well-ventilated area or outdoors.[15]
 - Wear protective gloves, clothing, eye, and face protection.[15]

- Wash hands and any exposed skin thoroughly after handling.[[15](#)]
- Avoid breathing dust, fumes, or vapors.[[15](#)]
- First Aid:
 - Inhalation: Remove the victim to fresh air.[[15](#)][[16](#)]
 - Skin Contact: Wash with plenty of soap and water.[[15](#)][[16](#)]
 - Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible.[[15](#)][[16](#)]

Always consult the full Safety Data Sheet (SDS) before handling this compound.[[15](#)][[16](#)]

Conclusion

Methyl 4-chloro-3-nitrobenzoate is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its value is rooted in the predictable and high-yielding reactivity of its three distinct functional groups. The ability to perform nucleophilic aromatic substitution, followed by nitro group reduction, provides a powerful and reliable sequence for building molecular complexity. This guide has detailed the fundamental principles governing its synthesis and application, providing both the theoretical underpinnings and practical protocols necessary for its effective use in research and development, particularly within the pharmaceutical industry.

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